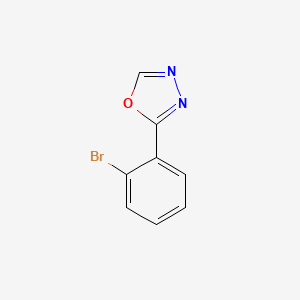

2-(2-Bromophenyl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality 2-(2-Bromophenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXZPEZUBVRIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928722-52-5 | |

| Record name | 2-(2-bromophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of 2-(2-Bromophenyl)-1,3,4-oxadiazole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromophenyl)-1,3,4-oxadiazole in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(2-Bromophenyl)-1,3,4-oxadiazole in various organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the fundamental principles, experimental methodologies, and thermodynamic analysis required by researchers, scientists, and drug development professionals to establish a robust solubility profile. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for the physicochemical characterization of this and other poorly soluble heterocyclic compounds.

Introduction: The Significance of 2-(2-Bromophenyl)-1,3,4-oxadiazole and its Solubility

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[1] As a bioisostere for amide and ester groups, it is frequently incorporated into novel molecular entities to enhance pharmacokinetic profiles.[1] The subject of this guide, 2-(2-Bromophenyl)-1,3,4-oxadiazole, is a member of this important class of heterocyclic compounds.[2] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4] For drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for designing crystallization processes, formulating dosage forms, and conducting preclinical studies.[4][5] Aryl-substituted 1,3,4-oxadiazoles are often characterized by their low aqueous solubility and limited solubility in many common organic solvents due to their rigid, aromatic structures that favor strong intermolecular interactions in the solid state.[6][7] This guide will equip the reader with the necessary tools to experimentally determine and thermodynamically analyze the solubility of 2-(2-Bromophenyl)-1,3,4-oxadiazole.

Physicochemical Properties: A Predictive Overview

While specific experimental data for 2-(2-Bromophenyl)-1,3,4-oxadiazole is scarce, we can infer some of its properties from closely related structures and general chemical principles.

| Property | Predicted/Inferred Value or Characteristic | Rationale/Reference |

| Molecular Formula | C₈H₅BrN₂O | Based on chemical structure |

| Molecular Weight | 225.04 g/mol | Calculated from atomic weights[8] |

| Polarity | Moderately polar | Presence of N and O heteroatoms and the polar C-Br bond |

| Hydrogen Bonding | Acceptor | The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.[9] |

| Physical State at STP | Likely a crystalline solid | Typical for small, rigid aromatic molecules[9] |

| General Solubility | Expected to be low in non-polar solvents and sparingly soluble in polar aprotic solvents. | Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility.[6][7] |

Note: These are predicted properties and should be experimentally verified.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[10][11] The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

2-(2-Bromophenyl)-1,3,4-oxadiazole (purity >99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) of analytical grade

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(2-Bromophenyl)-1,3,4-oxadiazole to a series of vials containing a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.[10]

-

-

Sample Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and pass it through a syringe filter (0.22 µm) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.[12]

-

-

Quantification:

-

Prepare a series of standard solutions of 2-(2-Bromophenyl)-1,3,4-oxadiazole of known concentrations in the respective solvents.

-

Develop and validate an HPLC method for the quantification of the compound.

-

Analyze the filtered supernatant from the saturated solutions by HPLC.

-

Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve generated from the standard solutions.

-

-

Solid Phase Analysis:

-

After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[10] This is a key self-validating step.

-

Thermodynamic Analysis of Solubility Data

The temperature dependence of solubility provides valuable insights into the dissolution process. By determining the solubility at different temperatures (e.g., 293.15 K to 313.15 K), the thermodynamic parameters of dissolution can be calculated using the van't Hoff equation.[13][14]

The van't Hoff Equation

The relationship between the mole fraction solubility (x) and temperature (T) can be described by the van't Hoff equation:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where:

-

ΔHsol is the standard enthalpy of solution.

-

ΔSsol is the standard entropy of solution.

-

R is the universal gas constant.

A plot of ln(x) versus 1/T should yield a straight line, with the slope equal to -ΔHsol/R and the intercept equal to ΔSsol/R.[15]

Interpretation of Thermodynamic Parameters

-

Enthalpy of Solution (ΔHsol): A positive value indicates that the dissolution process is endothermic, meaning that solubility will increase with increasing temperature.[16] This is typical for the dissolution of crystalline solids.

-

Entropy of Solution (ΔSsol): A positive value suggests that the system becomes more disordered upon dissolution, which is the driving force for the process.

-

Gibbs Free Energy of Solution (ΔGsol): This can be calculated at a specific temperature using the equation ΔGsol = ΔHsol - TΔSsol. A negative value indicates a spontaneous dissolution process.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 293.15 | Experimental Value |

| 298.15 | Experimental Value | |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| Ethanol | 293.15 | Experimental Value |

| ... | ... | |

| Acetone | 293.15 | Experimental Value |

| ... | ... | |

| Other Solvents | ... | ... |

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of 2-(2-Bromophenyl)-1,3,4-oxadiazole in organic solvents. By adhering to the detailed experimental protocols and applying the principles of thermodynamic analysis, researchers can generate the critical data necessary to advance the development of this and other promising heterocyclic compounds. The emphasis on self-validating procedures ensures the integrity and reliability of the obtained results, which are fundamental for informed decision-making in pharmaceutical and materials science research.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Lecture.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)

- shows the solubility data in a van't Hoff plot. While the curves for...

- SOLUBILITY D

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- 2-(3-Bromophenyl)-1,3,4-oxadiazole. PubChem.

- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties.

- Van 't Hoff Factor (video). Khan Academy.

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic M

- An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. Benchchem.

- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. ProQuest.

- 2-(2-bromophenyl)-1,3,4-oxadiazole Product Description. ChemicalBook.

- Solubility of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide. Benchchem.

- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.

- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.

- The physical properties of 1,3,4-oxadiazole.

- 2-(2-Bromophenyl)-1,3,4-oxadiazole. CymitQuimica.

- stability issues of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in solution. Benchchem.

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(3-Bromophenyl)-1,3,4-oxadiazole | C8H5BrN2O | CID 978127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. raytor.com [raytor.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Evaluation of Brominated 1,3,4-Oxadiazole Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 1,3,4-oxadiazole derivatives featuring bromine substitution. We will delve into the rationale behind their synthesis, detailed experimental protocols, and a comprehensive review of their significant biological activities, grounded in current scientific literature.

Introduction: The Strategic Importance of Brominated 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its prevalence in a wide array of pharmacologically active compounds.[2][3] These derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

The introduction of a bromine atom onto the 1,3,4-oxadiazole scaffold is a strategic decision in drug design. As a halogen, bromine significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability. Furthermore, the bromine atom can act as a key binding point, forming halogen bonds with biological targets, thereby increasing binding affinity and potency. Its presence can also influence the metabolic profile of the compound, potentially blocking metabolic pathways and increasing the drug's half-life. This guide focuses on the synthesis and therapeutic potential of these strategically modified compounds.

Core Synthetic Strategies for Brominated 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole ring from acyclic precursors is a cornerstone of its chemistry. While numerous synthetic routes exist, the most robust and widely adopted method involves the oxidative cyclization of N-acylhydrazones.[6] This approach is favored for its reliability, accessibility of starting materials, and generally good yields.

The causality behind this common pathway is straightforward:

-

Acid Hydrazides as Key Intermediates: Carboxylic acid hydrazides are excellent nucleophiles and serve as the foundational building blocks, providing the N-N bond essential for the oxadiazole core.

-

Formation of N-Acylhydrazones (Schiff Bases): Condensation of the acid hydrazide with an aldehyde installs the carbon atom that will become C5 of the heterocyclic ring and creates the necessary precursor for cyclization.

-

Oxidative Cyclization: This is the critical ring-closing step. An oxidizing agent facilitates the removal of two protons and the formation of the C-O bond, leading to the stable, aromatic 1,3,4-oxadiazole ring. Various reagents can achieve this transformation, with agents like iodine, mercuric oxide, or bromine in acetic acid being common choices.[7][8]

Below is a generalized workflow for this synthetic approach.

Caption: General Synthetic Pathway to Brominated 1,3,4-Oxadiazoles.

Detailed Experimental Protocol & Workflow

This section provides a trusted, self-validating protocol for the synthesis of a representative compound, 4-bromo[(N-5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, adapted from methodologies reported in the literature.[7][9]

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology

Part 1: Synthesis of 2-(4-bromoanilino)-N'-benzylideneacetohydrazide (Hydrazone Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask, combine p-bromoanilino acetohydrazide (0.01 mol) and benzaldehyde (0.01 mol) in 50 mL of absolute ethanol.

-

Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture on a heating mantle for 4-6 hours.

-

Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 3:7). The appearance of a new spot and disappearance of the starting materials indicates reaction completion.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Synthesis of 4-bromo[(N-5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline (Final Product)

-

Reactant Preparation: To a solution of the hydrazone intermediate (0.01 mol) in 30 mL of dimethylformamide (DMF), add yellow mercuric oxide (HgO) (0.012 mol) and iodine (I₂) (0.012 mol).

-

Reaction: Heat the mixture with stirring at 80-90°C for 8-10 hours.

-

Work-up: After cooling, pour the reaction mixture into a beaker containing ice-cold water and a 10% sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine.

-

Isolation: The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product is purified by recrystallization from absolute ethanol to yield the final compound. Yields typically range from 50-65%.[7]

Spectroscopic Validation

The structural confirmation of the synthesized compounds is a critical step for ensuring purity and validating the synthetic route.

-

Infrared (IR) Spectroscopy: Successful cyclization is confirmed by the disappearance of the N-H and C=O stretching bands of the hydrazone intermediate and the appearance of characteristic peaks for the oxadiazole ring, typically around 1650 cm⁻¹ (C=N) and 1070 cm⁻¹ (C-O-C).[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence of ring formation in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the azomethine proton (CH=N) of the hydrazone precursor.[7] Aromatic protons and any aliphatic protons (e.g., -CH₂-) will be visible in their expected regions.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target compound, confirming its identity.[7]

Review of Biological Activities

Brominated 1,3,4-oxadiazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for further drug development.

Antimicrobial Activity

These compounds have been widely screened for their efficacy against various bacterial and fungal pathogens.[10][11] The presence of the bromo-phenyl moiety often contributes to potent antimicrobial effects.

Research has shown that the nature of the second substituent at the 5-position of the oxadiazole ring significantly modulates the antimicrobial spectrum and potency.[7][12] For instance, derivatives bearing electron-donating groups like methoxy (-OCH₃) or alkyl groups (-CH₃) have shown enhanced antibacterial activity, while those with hydroxyl (-OH) or nitro (-NO₂) groups exhibited notable antifungal activity.[7][9]

| Compound Substituent (at position 5) | Antibacterial Activity | Antifungal Activity | Reference |

| 4-Methoxy | High | Moderate | [7][12] |

| 4-Chloro | High | Moderate | [7] |

| 4-Methyl | High | Low | [7] |

| 4-Hydroxy | Moderate | Moderate | [7] |

| 4-Nitro | Moderate | Moderate | [7] |

Table 1: Summary of Antimicrobial Activity for various 4-bromo[(N-5-substituted-1,3,4-oxadiazol-2-yl)methyl]aniline derivatives. Activity is generalized from reported data.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and developing novel anti-inflammatory agents is a major therapeutic goal. Several studies have reported significant anti-inflammatory properties for brominated 1,3,4-oxadiazoles, often evaluated using the carrageenan-induced rat paw edema assay.[13][14][15]

In one study, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized and showed anti-inflammatory activity comparable to the standard drug indomethacin, with the added benefit of reduced ulcerogenicity, a common side effect of NSAIDs.[3] This highlights the potential of this scaffold to yield safer anti-inflammatory drugs. Structure-activity relationship (SAR) studies suggest that para-substitution on the phenyl ring at the 5-position often leads to higher activity compared to ortho or meta-substitution.[12]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a component of several anticancer agents.[16][17][18] These compounds exert their antiproliferative effects through diverse mechanisms, making them a versatile scaffold for oncology research.[19][20] The introduction of bromine can enhance potency and modulate the mechanism of action.

Caption: Common Mechanisms of Anticancer Action for 1,3,4-Oxadiazole Derivatives.

Conclusion and Future Outlook

This guide has outlined the synthetic rationale, a detailed experimental protocol, and the significant biological potential of 1,3,4-oxadiazole derivatives featuring bromine substitution. The versatility of the synthetic pathways allows for extensive structural diversification, and the resulting compounds exhibit promising antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom plays a crucial role in modulating these activities, enhancing lipophilicity and providing key interaction points with biological targets.

Future research should focus on expanding the library of these compounds, exploring different substitution patterns for the bromine atom, and conducting in-depth mechanistic studies to elucidate their precise modes of action. The development of quantitative structure-activity relationship (QSAR) models will be instrumental in rationally designing next-generation derivatives with enhanced potency and selectivity, paving the way for their potential translation into clinical candidates.

References

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-315. [Link]

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]

-

Rahul, K., et al. (2023). The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

(n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Gomha, S. M., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules, 22(10), 1648. [Link]

-

Szachnowska, M., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5519. [Link]

-

Palit, R., Saraswat, N., & Sahoo, J. (2016). REVIEW ON SUBSTITUTED 1,3,4-OXADIAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 7(2). [Link]

-

Al-Sultani, Entedhar. (2017). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. International Journal of ChemTech Research. [Link]

-

Shvartsman, S. (2022). Antibacterial Activity, Structure-Activity Relationships, and Scale-Up Reaction of 1,3,4-Oxadiazoles. Honors Theses. [Link]

-

Kumar, A., & Goyal, R. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Omar, F. A., Mahfouz, N. M., & Rahman, M. A. (1996). Anti-inflammatory Activity of Substituted 1,3,4-oxadiazoles. European journal of medicinal chemistry, 31(10), 819-825. [Link]

-

Nayak, S., Gaonkar, S. L., Musad, E. A., & AL Dawsari, A. M. (2022). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Results in Chemistry, 4, 100318. [Link]

-

Kumar, R., et al. (2021). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Anti-cancer agents in medicinal chemistry, 21(14), 1830–1851. [Link]

-

Harold, S. R., Miryala, R. K., Sambaru, K., & Boghe, V. K. (2026). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000-2025). Journal of Applied Pharmaceutical Science. [Link]

-

Serdiuk, D., & Kaduś, I. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(1), 273. [Link]

-

Gontijo, R. J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 24(1), 1. [Link]

-

Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(1), 18-25. [Link]

-

Pisoschi, C. G., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(9), 2697. [Link]

-

Shrey, P., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Journal of Health Science and Medical Research, 39(1), 47-56. [Link]

-

Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 64-70. [Link]

-

Husain, A., et al. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities-A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(12), 171-180. [Link]

-

Sharma, R., & Kumar, S. (2014). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research, 6(1), 147-156. [Link]

-

Sharma, S., & Sharma, P. C. (2021). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3404-3410. [Link]

-

Shivakumar, S., et al. (2020). Anti-Inflammatory Activity of 1,3,4-Oxadiazoles Derived from Benzoxazole. ResearchGate. [Link]

-

Singh, A. K., Lohani, M., & Parthsarthy, R. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian journal of pharmaceutical research: IJPR, 12(Suppl), 143–149. [Link]

-

(n.d.). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]

-

He, M., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS infectious diseases, 5(11), 1860–1871. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 5. ajrconline.org [ajrconline.org]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researcher.manipal.edu [researcher.manipal.edu]

- 17. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. media.neliti.com [media.neliti.com]

- 19. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Bromophenyl)-1,3,4-oxadiazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2][3] The introduction of a 2-bromophenyl substituent offers a strategic vector for modulating the molecule's physicochemical properties and for establishing specific intermolecular interactions, such as halogen bonding, which can be crucial for target engagement.[4][5][6] This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and definitive structural elucidation of 2-(2-Bromophenyl)-1,3,4-oxadiazole via single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, from the selection of synthetic reagents to the intricacies of crystallographic refinement and validation, offering a self-validating system of protocols for researchers in drug discovery and materials science.

Introduction: The Scientific Imperative

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable pharmacokinetic profile and its ability to participate in hydrogen bonding.[3][7][8] Its incorporation into drug candidates can enhance properties such as metabolic stability and aqueous solubility.[9][10] The strategic placement of a bromophenyl group introduces a heavy atom that can be exploited for various purposes in drug design, including serving as a handle for further synthetic modifications and participating in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[11][12]

A definitive understanding of the three-dimensional arrangement of atoms in 2-(2-Bromophenyl)-1,3,4-oxadiazole is paramount for unlocking its full potential. A high-resolution crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.[13]

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of crystallization.

Synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole

A reliable and scalable synthesis is crucial. The following protocol outlines a common and effective method involving the cyclization of an acylhydrazone.[14][15]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Bromobenzohydrazide.

-

To a solution of methyl 2-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether to afford 2-bromobenzohydrazide.

-

-

Step 2: Synthesis of the Acylhydrazone Intermediate.

-

Dissolve 2-bromobenzohydrazide (1 equivalent) in ethanol, followed by the addition of triethyl orthoformate (1.2 equivalents) and a catalytic amount of sulfuric acid.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The formation of the acylhydrazone can be monitored by TLC.

-

-

Step 3: Oxidative Cyclization to 2-(2-Bromophenyl)-1,3,4-oxadiazole.

-

To the solution containing the acylhydrazone, add an oxidizing agent such as (diacetoxyiodo)benzene or iodine in the presence of a base like potassium carbonate.[14][16]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[17]

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-Bromophenyl)-1,3,4-oxadiazole.[18]

-

Caption: Synthetic pathway for 2-(2-Bromophenyl)-1,3,4-oxadiazole.

Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A high-quality crystal should be between 0.1 and 0.4 mm in at least two dimensions and be free of cracks and other defects.[19]

Experimental Protocol: Crystallization

-

Solvent Screening:

-

Dissolve a small amount of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) at an elevated temperature to achieve saturation.

-

Allow the solutions to cool slowly to room temperature. Observe for crystal formation.

-

-

Slow Evaporation:

-

Once a suitable solvent or solvent system is identified, prepare a saturated or near-saturated solution of the compound.

-

Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

This technique is particularly useful for small amounts of material.

-

Prepare a concentrated solution of the compound in a volatile solvent (the "drop").

-

Place the drop on a siliconized cover slip (hanging drop) or in a well (sitting drop) within a sealed chamber containing a larger volume of a less volatile solvent in which the compound is insoluble (the "reservoir").

-

The volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[20] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[19]

Data Collection

Experimental Protocol: Data Collection

-

Crystal Mounting:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

-

Diffractometer Setup:

-

Unit Cell Determination and Data Collection Strategy:

-

A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Based on the unit cell and Bravais lattice, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[21]

-

Data is collected by rotating the crystal through a series of angles, with a diffraction image recorded at each increment.[21]

-

-

Data Integration and Scaling:

-

The raw diffraction images are processed to integrate the intensities of the reflections.

-

Corrections for Lorentz and polarization effects, as well as absorption, are applied.[20] The data is then scaled to account for variations in crystal size and beam intensity.

-

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and refine the atomic positions. The SHELX suite of programs is a widely used and powerful tool for this purpose.[22][23]

Experimental Protocol: Structure Solution and Refinement using SHELXL

-

Structure Solution:

-

The structure is typically solved using direct methods or Patterson methods, as implemented in programs like SHELXS or SHELXT.[23] This provides an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[22][24]

-

The refinement process involves adjusting the atomic coordinates, and atomic displacement parameters (initially isotropic, then anisotropic) to minimize the difference between the observed and calculated structure factors.[25]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[23]

-

-

Difference Fourier Maps:

-

Difference Fourier maps are calculated throughout the refinement process to locate missing atoms and identify regions of unaccounted-for electron density.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation and Validation

A successful crystal structure determination is not complete without rigorous validation and clear presentation of the results.

Crystallographic Data

The results of a crystal structure analysis are summarized in a crystallographic information file (CIF) and typically presented in a standardized table.

Table 1: Hypothetical Crystallographic Data for 2-(2-Bromophenyl)-1,3,4-oxadiazole

| Parameter | Value |

| Chemical formula | C₈H₅BrN₂O |

| Formula weight | 225.05 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 10.456(5) Å, β = 98.78(9)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 828.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.805 Mg/m³ |

| Absorption coefficient | 4.555 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 7542 |

| Independent reflections | 1890 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1890 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.095 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Structure Validation

Validation is a critical step to ensure the quality and correctness of the crystal structure. The checkCIF service, which utilizes the PLATON software, is the standard tool for this purpose.[26][27][28] It checks for a wide range of potential issues, including:

-

Geometric Plausibility: Bond lengths, bond angles, and torsion angles are compared to expected values from a database of known structures.

-

Symmetry Analysis: The program checks for missed or higher symmetry in the crystal lattice.

-

Atomic Displacement Parameters: The size and shape of the thermal ellipsoids are analyzed for anomalies.

-

Completeness of the Data: The completeness of the collected diffraction data is assessed.

Any issues are flagged as ALERTS, which must be addressed by the crystallographer.

Conclusion: From Data to Drug Design

The successful determination of the crystal structure of 2-(2-Bromophenyl)-1,3,4-oxadiazole provides invaluable insights for the scientific community. This high-resolution structural data serves as a foundation for understanding the molecule's intrinsic properties and its potential interactions with biological targets. For drug development professionals, this information is crucial for in silico screening, lead optimization, and the rational design of more potent and selective therapeutic agents. The protocols and methodologies outlined in this guide provide a robust framework for obtaining and analyzing the crystal structures of novel chemical entities, thereby accelerating the pace of discovery in both medicinal chemistry and materials science.

References

- BenchChem. (2025).

- Wermuth, C. G. (2006). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 16(12), 3257-3261.

- Bano, S., et al. (2021). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Organic Synthesis, 18(3), 236-263.

- Bhat, M. A., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1674-1696.

- Kumar, S., et al. (2021). 1,3,4-Oxadiazole Scaffold as a Preliminary Synthon for Drug Discovery: A Review. SGS College of Pharmacy, 1(1).

- Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2).

- Khalilullah, H., et al. (2012). 1,3,4-oxadiazole: a biologically active scaffold. Mini-Reviews in Medicinal Chemistry, 12(8), 789-801.

- Wermuth, C. G. (2006). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.

- BenchChem. (2025). A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design. BenchChem.

- Guin, S., et al. (2011). A Copper-Catalyzed Aerobic Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles. Organic Letters, 13(22), 5976-5979.

- Movassaghi, M., & Schmidt, M. A. (2007). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, (3), 227-230.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Sheldrick, G. M. (2008). The SHELX package. MIT OpenCourseWare.

- Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Photochemical & Photobiological Sciences, 20(2), 227-232.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Creative Proteomics. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Müller, P. (2009). Crystal structure refinement. Oxford University Press.

- HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement.

- Gawande, P., et al. (2025). Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. Journal of Heterocyclic Chemistry.

- Savateev, A., et al. (2018). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. Catalysis Science & Technology, 8(1), 183-189.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar.

- Oreate Additive. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.

- CCDC. (2023). Validation of Experimental Crystal Structures.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Utrecht University Repository.

- Spek, A. L. (2007).

- Rohlíček, J., & Hušák, M. (2018). A program for automatic checking of crystal structure solution results based on comparison with DFT calculation results.

- SERC, Carleton College. (2007). Single-crystal X-ray Diffraction.

- Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145-161.

- Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 288-293.

- BenchChem. (2025). The Pivotal Role of 1-(4-bromophenyl)pyridin-2(1H)

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Ng, Y. X. (2013). Synthesis and characterization of 1,3,4-oxadiazoles bearing an indole ring. UTAR Institutional Repository.

- Gzella, A., & Wujec, M. (2022).

- Patel, R. P., & Patel, K. C. (2012). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 9(4), 470-494.

- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276.

- Kumar, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Wang, L., et al. (2018).

- Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7129-7134.

- Patel, R. P., & Patel, K. C. (2012). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 9(4), 470-494.

- Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 288-293.

- Wujec, M., & Paneth, P. (2015). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 84(2), 75-80.

- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. spast.org [spast.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. rroij.com [rroij.com]

- 8. 1,3,4-oxadiazole: a biologically active scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 13. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 15. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 18. eprints.utar.edu.my [eprints.utar.edu.my]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. academic.oup.com [academic.oup.com]

- 25. hkl-xray.com [hkl-xray.com]

- 26. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. research-portal.uu.nl [research-portal.uu.nl]

- 28. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to 2-(2-Bromophenyl)-1,3,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the 1,3,4-oxadiazole moiety has emerged as a "privileged" structure, a cornerstone in the design of new therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide provides a comprehensive technical overview of a specific, yet highly versatile, member of this class: 2-(2-Bromophenyl)-1,3,4-oxadiazole. Herein, we delve into its fundamental identifiers, delineate a robust synthetic pathway, and explore its established and potential applications in the broader context of drug development, grounded in authoritative scientific literature.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for any research endeavor. 2-(2-Bromophenyl)-1,3,4-oxadiazole is a well-characterized entity, and its key identifiers and properties are summarized below for facile reference.

| Identifier | Value | Source(s) |

| CAS Number | 928722-52-5 | [1][2][3] |

| MDL Number | MFCD01574783 | [1] |

| Molecular Formula | C₈H₅BrN₂O | [1][2] |

| Formula Weight | 225.04 g/mol | [2] |

| IUPAC Name | 2-(2-bromophenyl)-1,3,4-oxadiazole | [1] |

| SMILES | BrC1=CC=CC=C1C2=NN=CO2 | [1] |

| InChI Key | CLXZPEZUBVRIIL-UHFFFAOYSA-N | [3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point (Predicted) | 315.8 ± 44.0 °C | [2] |

| Density (Predicted) | 1.605 ± 0.06 g/cm³ | [2] |

Strategic Synthesis of the 1,3,4-Oxadiazole Core

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-trodden path in organic chemistry, with the most common and reliable methods involving the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For the specific synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole, a logical and efficient pathway commences with 2-bromobenzoic acid. The following protocol is a synthesized methodology based on established chemical principles for this class of compounds.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable pathway to the title compound, beginning with the formation of the key intermediate, 2-bromobenzoylhydrazide, followed by cyclization to form the oxadiazole ring.

Step 1: Synthesis of 2-Bromobenzoylhydrazide

The initial step involves the conversion of 2-bromobenzoic acid to its corresponding hydrazide. This is a crucial intermediate for the subsequent cyclization.

-

Rationale: The esterification of the carboxylic acid followed by hydrazinolysis is a standard and high-yielding method for the preparation of acylhydrazides. This approach avoids the direct use of more hazardous reagents like acid chlorides.

-

Esterification: To a solution of 2-bromobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl 2-bromobenzoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl 2-bromobenzoate in ethanol and add hydrazine hydrate (1.5-2 equivalents). Reflux the mixture for 6-8 hours. The product, 2-bromobenzoylhydrazide, will often precipitate out of the solution upon cooling. Filter the solid, wash with cold ethanol, and dry to obtain the desired intermediate.

Step 2: Cyclization to 2-(2-Bromophenyl)-1,3,4-oxadiazole

The formation of the 1,3,4-oxadiazole ring is achieved through the reaction of the acylhydrazide with an orthoformate, which serves as the source of the final carbon atom in the heterocyclic ring.

-

Rationale: Triethyl orthoformate is a common and effective reagent for the cyclization of acylhydrazides to form 1,3,4-oxadiazoles. The reaction proceeds through a formyl-acylhydrazine intermediate which then undergoes acid-catalyzed cyclodehydration.

-

Reaction Setup: In a round-bottom flask, suspend 2-bromobenzoylhydrazide (1 equivalent) in an excess of triethyl orthoformate.

-

Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(2-Bromophenyl)-1,3,4-oxadiazole.

Sources

- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Pd-Catalyzed Functionalization of 2-(2-Bromophenyl)-1,3,4-oxadiazole

This Application Note is designed as a high-level technical guide for the functionalization of 2-(2-Bromophenyl)-1,3,4-oxadiazole (referred to herein as Substrate-Br ). It addresses the specific electronic and steric challenges posed by the ortho-oxadiazole moiety during Palladium (Pd) catalysis.

Introduction & Strategic Significance

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for carboxylic acids, esters, and carboxamides to improve metabolic stability and lipophilicity.

Substrate-Br (2-(2-Bromophenyl)-1,3,4-oxadiazole) presents a unique synthetic challenge and opportunity:

-

Steric Hindrance: The ortho-substitution pattern creates significant steric bulk around the C-Br bond, hindering the approach of the Pd-catalyst.

-

Coordination Interference: The oxadiazole nitrogen atoms are Lewis basic (

) and can coordinate to electrophilic Pd(II) species. This can lead to the formation of stable, unreactive "off-cycle" chelate complexes (catalyst poisoning) or require higher temperatures to reverse. -

Electronic Activation: Conversely, the electron-withdrawing nature of the oxadiazole ring activates the C-Br bond toward Oxidative Addition (OA), often making this step faster than in simple aryl bromides.

This guide provides optimized protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, specifically engineered to overcome the steric and coordinative hurdles.

Mechanistic Insight: The "Hemilabile" Trap

Understanding the failure modes is critical for success. In standard protocols, the oxadiazole nitrogen can displace weak ligands (like triphenylphosphine), forming a stable 5- or 6-membered palladacycle intermediate that halts the catalytic turnover.

Mechanistic Diagram (DOT)

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.

Caption: Figure 1. The catalytic cycle highlighting the "Off-Cycle Trap" where oxadiazole nitrogen coordinates to Pd(II). Bulky ligands prevent this pathway.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(2-Arylphenyl)-1,3,4-oxadiazoles (Biaryls). Rationale: To prevent the N-coordination trap, we utilize SPhos or XPhos . These bulky, electron-rich Buchwald biaryl phosphine ligands sterically crowd the Pd center, preventing the oxadiazole nitrogen from binding while facilitating oxidative addition into the hindered C-Br bond.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-(2-Bromophenyl)-1,3,4-oxadiazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)

-

Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

-

-

Base: K₃PO₄ (3.0 equiv) (Anhydrous preferred for hindered substrates)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Balloon is sufficient)

Step-by-Step Procedure

-

Charge: To a dry reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 mmol, 225 mg), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~16 mg).

-

Note: If using Pd(OAc)₂/Ligand, premix them in a small amount of solvent for 5 mins before adding.

-

-

Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Cap the vial with a septum. Sparge the mixture with Argon for 5–10 minutes (needle in solution, vent needle out).

-

Reaction: Seal the vial (crimp cap or screw cap with Teflon liner) and heat to 100°C in a heating block.

-

Time: Typically 2–6 hours. Monitor by LC-MS.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Ligand Screening (Representative)

| Entry | Ligand | Catalyst Source | Yield (%) | Observation |

| 1 | PPh₃ | Pd(PPh₃)₄ | 35% | Sluggish; significant starting material remaining. |

| 2 | dppf | Pd(dppf)Cl₂ | 68% | Good conversion, but slower reaction rate. |

| 3 | XPhos | XPhos Pd G2 | 94% | Full conversion < 2h. Clean profile. |

| 4 | SPhos | SPhos Pd G2 | 88% | Excellent, slightly lower yield than XPhos. |

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-(2-Aminophenyl)-1,3,4-oxadiazoles. Rationale: C-N coupling at the ortho position is notoriously difficult. We employ BrettPhos , a ligand specifically designed for coupling primary amines with hindered aryl halides. The base choice is critical; weak bases often fail, so we use NaOtBu or Cs₂CO₃.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-(2-Bromophenyl)-1,3,4-oxadiazole (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Note: Handle NaOtBu in a glovebox or weigh quickly in air; it is hygroscopic.

-

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Procedure

-

Dry Prep: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon.

-

Charge Solids: Add Substrate-Br (1.0 mmol), BrettPhos Pd G3 (0.02 mmol), and NaOtBu (1.4 mmol).

-

Liquid Addition: Add the Amine (1.2 mmol) and anhydrous Toluene (5 mL) via syringe.

-

If the amine is solid: Add it in step 2.

-

-

Reaction: Seal and heat to 110°C .

-

Time: 4–12 hours.

-

-

Work-up: Cool to RT. Filter through a small pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts and Palladium black.

-

Purification: Concentrate and purify via flash chromatography.

-

Tip: Amine products can streak on silica. Add 1% Et₃N to the eluent.

-

Troubleshooting & "Self-Validating" Checks

A self-validating protocol includes checkpoints to verify the system is working before committing valuable material.

| Failure Mode | Symptom (LC-MS) | Root Cause | Corrective Action |

| No Reaction | 100% SM recovered. No Pd black formation. | Catalyst Poisoning (N-chelation) or Oxidative Addition failure. | Switch Ligand: Move to XPhos or BrettPhos. Increase Temp: 120°C. |

| Protodehalogenation | Mass = [M-Br+H]. | Reductive elimination is too slow; Hydride source present. | Dry Solvents: Ensure water-free. Change Solvent: Switch from alcohols to Toluene/Dioxane. |

| Homocoupling | Dimer formed (Ar-Ar). | Oxygen present in system.[1][2] | Degas: Sparge longer. Ensure Argon line is pure. |

Validation Checkpoint (The "Color Test")

-

Active: The reaction mixture should turn from dark red/brown to a lighter orange/yellow (homogeneous) upon heating if the active catalytic species is formed and stable.

-

Dead: Rapid formation of a black precipitate (Pd black) within 10 minutes indicates ligand dissociation and catalyst decomposition.

References

-

Kudełko, A., & Łapkowski, M. (2015). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. Arkivoc, 2015(5), 287-302.[3]

-

Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022).[4] Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands.[5][4] Comptes Rendus Chimie, 25(S1), 1-11.

-

Organic Chemistry Portal. Buchwald-Hartwig Amination: General mechanisms and ligand effects.

-

BenchChem.

-

(General reference for protocol structure)

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Advanced Application Note: Synthesis and Development of Fluorescent Probes using 2-(2-Bromophenyl)-1,3,4-oxadiazole

Executive Summary

This technical guide details the strategic utilization of 2-(2-Bromophenyl)-1,3,4-oxadiazole as a privileged scaffold for constructing high-performance fluorescent probes. Unlike simple fluorophores, this building block offers a unique combination of an electron-deficient heterocycle (the oxadiazole core) and a reactive ortho-bromo handle. This structure allows for the rapid assembly of "Push-Pull" (Donor-π-Acceptor) systems via palladium-catalyzed cross-coupling.

This guide provides validated protocols for transforming this intermediate into functional probes capable of Intramolecular Charge Transfer (ICT), making them ideal for polarity sensing, metal ion detection, and cellular imaging.

Strategic Design Principles

The "Push-Pull" Mechanism

The 1,3,4-oxadiazole ring acts as a strong electron acceptor (A). To create a fluorescent probe, we couple it with an electron donor (D) such as a carbazole, triphenylamine, or substituted thiophene.

-

The Role of the Ortho-Bromine: The bromine at the ortho position (C-2 on the phenyl ring) is critical. It serves as the site for cross-coupling.[1] Furthermore, the steric bulk at the ortho position induces a twist between the phenyl and oxadiazole rings. This non-planar geometry can prevent Aggregation-Caused Quenching (ACQ) in the solid state or high concentrations.

Workflow Visualization

The following diagram outlines the conversion of the brominated precursor into a functional bio-probe.

Figure 1: Synthetic workflow transforming the brominated scaffold into a functional probe via Pd-catalyzed coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol connects an electron-rich aryl boronic acid (Donor) to the 2-(2-Bromophenyl)-1,3,4-oxadiazole (Acceptor).

Reagents:

-

Substrate: 2-(2-Bromophenyl)-1,3,4-oxadiazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium Carbonate (

) (2.0 M aqueous solution) -

Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon (Ar) or Nitrogen (

) for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst. -

Solvent Degassing: In a separate vessel, sonicate the Toluene/Ethanol mixture under a stream of Ar for 20 minutes to remove dissolved oxygen.

-

Loading: Add the oxadiazole substrate (1.0 eq), boronic acid (1.2 eq), and

solution (3.0 eq) to the flask. -

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) quickly to minimize air exposure.

-

Reaction: Heat the mixture to 90–100°C under Ar atmosphere. Monitor via TLC (typically 12–24 hours).

-

Note: The ortho-bromo position is sterically hindered. If conversion is slow, switch to a more active catalyst system like Pd(OAc)₂ / S-Phos .

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with Ethyl Acetate.

-

Extraction: Wash the filtrate with brine (

mL). Dry the organic layer over anhydrous -

Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Photophysical Characterization

Once the probe is synthesized, its emission properties must be validated.

Required Data Points:

-

Absorption Max (

): Typically UV region (300–380 nm). -

Emission Max (

): Visible region (450–600 nm depending on the donor). -

Stokes Shift:

. Large Stokes shifts (>80 nm) are desirable for bioimaging to reduce self-absorption.

Solvatochromism Test:

Dissolve the probe (

-

Observation: A "Push-Pull" probe should show a Red Shift (Bathochromic shift) in emission as solvent polarity increases. This confirms the Intramolecular Charge Transfer (ICT) mechanism.

Mechanism of Action (ICT)

The fluorescence mechanism relies on the electron density shift from the donor moiety to the oxadiazole acceptor upon excitation.

Figure 2: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Application Note: Bioimaging in Live Cells

Derivatives of 2-(2-Bromophenyl)-1,3,4-oxadiazole are lipophilic, allowing them to cross cell membranes passively.

Protocol:

-

Stock Solution: Prepare a 1.0 mM stock solution of the probe in DMSO.

-

Cell Culture: Culture HeLa or MCF-7 cells in DMEM medium supplemented with 10% FBS.

-

Staining: Incubate cells with the probe (final concentration 5–10

) for 30 minutes at 37°C.-

Control: Keep DMSO concentration

to avoid cytotoxicity.

-

-

Washing: Wash cells

with PBS to remove extracellular probe. -

Imaging: Observe under a confocal laser scanning microscope (CLSM).

-

Excitation: 360–405 nm (DAPI channel or similar).

-

Emission: Collect signals in the green/yellow channel (450–550 nm).

-

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Steric hindrance at ortho position. | Switch catalyst to Pd(dppf)Cl₂ or use microwave irradiation (120°C, 30 min). |

| No Fluorescence | ACQ (Aggregation) or Photo-bleaching. | Lower concentration; Ensure the structure has a "twisted" geometry (e.g., add methyl groups to the donor). |

| Precipitation in Media | Poor water solubility. | Co-incubate with Pluronic F-127 or modify the probe with PEG chains. |

References

-

Homocianu, M., & Airinei, A. (2016).[2] 1,3,4-Oxadiazole Derivatives: Optical Properties in Pure and Mixed Solvents. Journal of Fluorescence.

-

Glomb, T., et al. (2018).[3] Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules.

-

Kudryavtsev, A., et al. (2025). Synthesis and spectral characteristics of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives under Suzuki cross-coupling. ResearchGate.[4]

-

RSC Advances. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. Royal Society of Chemistry.[5]

-

Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions.[1][6][7]

Sources

- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 2. 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole. The most common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which is formed from 2-bromobenzohydrazide and another carboxylic acid derivative, or more directly from 2-bromobenzoic acid and a hydrazide. A widely used method is the reaction of 2-bromobenzohydrazide with an acylating agent followed by cyclization, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2][3]

Problem 1: Low or No Yield of the Desired 2-(2-Bromophenyl)-1,3,4-oxadiazole

Possible Cause 1: Incomplete Formation of the 1,2-Diacylhydrazine Intermediate

-

Scientific Rationale: The formation of the 1,2-diacylhydrazine is a crucial prerequisite for the subsequent cyclodehydration step. Incomplete acylation of the starting hydrazide will naturally lead to a low yield of the final product.

-

Troubleshooting Steps:

-

Verify Starting Material Purity: Ensure the 2-bromobenzohydrazide and the acylating agent (e.g., acid chloride, anhydride) are pure and dry. Impurities can interfere with the reaction.

-

Optimize Reaction Conditions:

-

Solvent: Use an appropriate anhydrous solvent (e.g., pyridine, DMF, or dioxane) to facilitate the reaction and prevent hydrolysis of the acylating agent.

-

Temperature: The acylation reaction may require gentle heating or cooling depending on the reactivity of the acylating agent. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

-

Base: The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

-

-

Possible Cause 2: Inefficient Cyclodehydration

-

Scientific Rationale: The cyclodehydration step is critical for forming the oxadiazole ring. The choice and handling of the dehydrating agent are paramount for a successful reaction. Inefficient water removal will stall the reaction.[4]

-

Troubleshooting Steps:

-

Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[2][3] Other options include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or tosyl chloride (TsCl) in pyridine.[2][3][5] The choice of reagent can significantly impact the yield, and some experimentation may be necessary.

-

Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the dehydrating agent and inhibit the cyclization. Use dry glassware and solvents.

-

Reaction Temperature and Time: Cyclodehydration often requires heating. Refluxing in a suitable solvent is a common practice.[1] Monitor the reaction progress by TLC to avoid decomposition of the product due to prolonged heating.

-

Possible Cause 3: Degradation of Starting Materials or Product

-

Scientific Rationale: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to the decomposition of the starting materials, intermediates, or the final 2-(2-Bromophenyl)-1,3,4-oxadiazole product.[4]

-

Troubleshooting Steps:

-

Temperature Control: Carefully control the reaction temperature. Use an oil bath for uniform heating.